![molecular formula C19H23FN2O3 B4795717 ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate](/img/structure/B4795717.png)
ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate, also known as EFIP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EFIP belongs to the class of piperidinecarboxylate compounds and has a molecular weight of 365.42 g/mol. In
Mécanisme D'action
Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate acts by inhibiting the reuptake of serotonin in the brain, which increases the availability of serotonin in the synaptic cleft. This leads to an increase in serotonin signaling, which can improve mood and reduce symptoms of depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate also has an affinity for the sigma-1 receptor, which has been implicated in the regulation of mood and anxiety.
Biochemical and Physiological Effects
ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to modulate the activity of the sigma-1 receptor, which can affect neurotransmitter release, calcium signaling, and cell survival. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate is its high selectivity for the serotonin transporter, which can reduce the risk of off-target effects. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate also has a relatively long half-life, which can lead to sustained therapeutic effects. However, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several directions for future research on ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate. One area of interest is its potential use in combination with other drugs for the treatment of depression and other psychiatric disorders. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate may also have potential as a therapeutic agent for other conditions, such as chronic pain and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a potential treatment for depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to act as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain, which can improve mood and reduce symptoms of depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and substance abuse disorders.
Propriétés
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-2-24-18(23)19(13-15-4-3-5-16(20)12-15)7-9-22(10-8-19)14-17-6-11-25-21-17/h3-6,11-12H,2,7-10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWRLOWUCMDSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NOC=C2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorobenzyl)-1-(isoxazol-3-ylmethyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.